molecular formula C21H18FN3O4S B11497026 5-Amino-4-(4-fluorophenyl)-7-(4-hydroxy-3-methoxyphenyl)-2,3,4,7-tetrahydrothieno[3,2-b]pyridine-6-carbonitrile 1,1-dioxide

5-Amino-4-(4-fluorophenyl)-7-(4-hydroxy-3-methoxyphenyl)-2,3,4,7-tetrahydrothieno[3,2-b]pyridine-6-carbonitrile 1,1-dioxide

Cat. No.: B11497026
M. Wt: 427.5 g/mol
InChI Key: PPSAGMBHHOWANP-UHFFFAOYSA-N
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Description

5-Amino-4-(4-fluorophenyl)-7-(4-hydroxy-3-methoxyphenyl)-2,3,4,7-tetrahydrothieno[3,2-b]pyridine-6-carbonitrile 1,1-dioxide is a complex organic compound with potential applications in various scientific fields. Its structure includes multiple functional groups, making it a versatile molecule for chemical reactions and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. One common route starts with the preparation of the thieno[3,2-b]pyridine core, followed by the introduction of the amino, fluorophenyl, hydroxy, and methoxyphenyl groups. Key steps may include:

    Cyclization Reactions: Formation of the thieno[3,2-b]pyridine core through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of the fluorophenyl and hydroxy-methoxyphenyl groups via nucleophilic aromatic substitution.

    Amination: Introduction of the amino group using reagents like ammonia or amines under suitable conditions.

    Nitrile Formation: Conversion of a suitable precursor to the nitrile group using reagents like cyanogen bromide.

Industrial Production Methods

Industrial production may involve similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors for better control of reaction conditions and yields, as well as employing catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and amino groups, forming quinones or nitroso derivatives.

    Reduction: Reduction reactions can target the nitrile group, converting it to amines or other functional groups.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, hydrogen gas with palladium catalyst.

    Substitution Reagents: Halogens, alkylating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Quinones, nitroso derivatives.

    Reduction: Amines, alcohols.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules. Its multiple functional groups allow for diverse chemical transformations.

Biology

In biological research, it may serve as a probe or inhibitor in enzymatic studies due to its structural complexity and potential interactions with biological macromolecules.

Medicine

Industry

In industrial applications, it can be used in the synthesis of advanced materials, such as polymers or specialty chemicals, due to its unique structural properties.

Mechanism of Action

The compound’s mechanism of action depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows it to engage in various binding interactions, influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-4-(4-chlorophenyl)-7-(4-hydroxy-3-methoxyphenyl)-2,3,4,7-tetrahydrothieno[3,2-b]pyridine-6-carbonitrile 1,1-dioxide
  • 5-Amino-4-(4-bromophenyl)-7-(4-hydroxy-3-methoxyphenyl)-2,3,4,7-tetrahydrothieno[3,2-b]pyridine-6-carbonitrile 1,1-dioxide

Uniqueness

The presence of the fluorophenyl group in 5-Amino-4-(4-fluorophenyl)-7-(4-hydroxy-3-methoxyphenyl)-2,3,4,7-tetrahydrothieno[3,2-b]pyridine-6-carbonitrile 1,1-dioxide imparts unique electronic properties, potentially enhancing its reactivity and interactions compared to its chloro- and bromo- analogs. This can lead to differences in biological activity and chemical behavior, making it a compound of interest for further research and development.

Properties

Molecular Formula

C21H18FN3O4S

Molecular Weight

427.5 g/mol

IUPAC Name

5-amino-4-(4-fluorophenyl)-7-(4-hydroxy-3-methoxyphenyl)-1,1-dioxo-3,7-dihydro-2H-thieno[3,2-b]pyridine-6-carbonitrile

InChI

InChI=1S/C21H18FN3O4S/c1-29-18-10-12(2-7-17(18)26)19-15(11-23)21(24)25(14-5-3-13(22)4-6-14)16-8-9-30(27,28)20(16)19/h2-7,10,19,26H,8-9,24H2,1H3

InChI Key

PPSAGMBHHOWANP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2C(=C(N(C3=C2S(=O)(=O)CC3)C4=CC=C(C=C4)F)N)C#N)O

Origin of Product

United States

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